2-fluoro-4-(oxan-2-yloxy)benzoicacid
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Overview
Description
2-fluoro-4-(oxan-2-yloxy)benzoicacid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the second position and an oxan-2-yloxy group at the fourth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(oxan-2-yloxy)benzoicacid can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as a benziodoxole derivative, under specific reaction conditions . The reaction typically requires the use of a fluorinating agent, such as potassium fluoride, in the presence of a phase-transfer catalyst like Kriptofix 2.2.2 in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-(oxan-2-yloxy)benzoicacid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-fluoro-4-(oxan-2-yloxy)benzoicacid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-4-(oxan-2-yloxy)benzoicacid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The oxan-2-yloxy group can also play a role in modulating the compound’s physicochemical properties and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic Acid: Similar structure but lacks the oxan-2-yloxy group.
4-Fluorobenzoic Acid: Fluorine atom at the fourth position instead of the second.
2-Fluoro-4-Hydroxybenzoic Acid: Hydroxy group instead of oxan-2-yloxy group.
Uniqueness
2-fluoro-4-(oxan-2-yloxy)benzoicacid is unique due to the presence of both the fluorine atom and the oxan-2-yloxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-fluoro-4-(oxan-2-yloxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c13-10-7-8(4-5-9(10)12(14)15)17-11-3-1-2-6-16-11/h4-5,7,11H,1-3,6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETGAWNRCYKXNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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